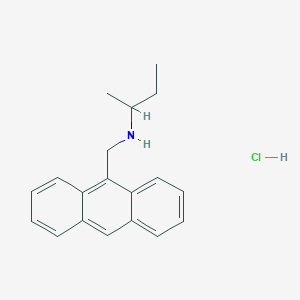

(Anthracen-9-ylmethyl)(butan-2-yl)amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Anthracen-9-ylmethyl(butan-2-yl)amine hydrochloride is a chemical compound with the molecular formula C19H22ClN . It is a derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH), which has been functionalized with a butan-2-ylamine group .

Molecular Structure Analysis

The molecular structure of Anthracen-9-ylmethyl(butan-2-yl)amine hydrochloride consists of an anthracene core, which is a three-ring PAH, with a butan-2-ylamine group attached . The molecular weight of the compound is 299.83768 .Chemical Reactions Analysis

While specific chemical reactions involving Anthracen-9-ylmethyl(butan-2-yl)amine hydrochloride are not detailed in the search results, related compounds have been used in palladium-catalyzed oxidative Sonogashira reactions . These reactions involve the cross-coupling of substituted phenylacetylenes and arylboronic acids .Aplicaciones Científicas De Investigación

Fluorescent Probes

Due to the fluorescent properties of anthracene, this compound can be employed in the development of fluorescent probes. These probes are useful in various bioimaging techniques, allowing researchers to track biological processes in real-time with high specificity and sensitivity .

Electroluminescent Materials

Anthracene derivatives are known for their electroluminescent properties(Anthracen-9-ylmethyl)(butan-2-yl)amine hydrochloride could be used in the creation of organic light-emitting diodes (OLEDs), particularly in the development of deep-blue fluorescent OLEDs, which are crucial for display and lighting technologies .

Photodynamic Therapy

The anthracene core of this compound can be functionalized to produce photosensitizers for photodynamic therapy (PDT). PDT is a treatment that uses light-sensitive compounds to generate reactive oxygen species that can kill cancer cells, bacteria, and other pathogens when exposed to light of a specific wavelength .

Molecular Electronics

Anthracene and its derivatives have applications in molecular electronics due to their ability to transport charge(Anthracen-9-ylmethyl)(butan-2-yl)amine hydrochloride could be a component in the design of molecular wires, switches, or transistors that are integral to the development of nanoscale electronic devices .

Sensing Applications

This compound’s structure allows for the potential development of chemical sensors. The anthracene unit can interact with various analytes, causing changes in fluorescence that can be measured. Such sensors could be used for environmental monitoring or detecting specific biomolecules .

Polymer Chemistry

Anthracene-containing compounds can be polymerized to form novel polymeric materials. These materials can have unique properties such as enhanced strength, thermal stability, or novel optical characteristics, making them suitable for a wide range of industrial applications .

Supramolecular Chemistry

The planar structure of anthracene is conducive to π-π stacking interactions, which are fundamental in supramolecular chemistry(Anthracen-9-ylmethyl)(butan-2-yl)amine hydrochloride can be used to construct supramolecular assemblies that have applications in drug delivery systems, molecular recognition, and self-healing materials .

Propiedades

IUPAC Name |

N-(anthracen-9-ylmethyl)butan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N.ClH/c1-3-14(2)20-13-19-17-10-6-4-8-15(17)12-16-9-5-7-11-18(16)19;/h4-12,14,20H,3,13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQSMJLTQRGTCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=C2C=CC=CC2=CC3=CC=CC=C31.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(Anthracen-9-yl)methyl](butan-2-yl)amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine hydrochloride](/img/structure/B6344183.png)

![(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344191.png)

amine hydrochloride](/img/structure/B6344195.png)

amine](/img/structure/B6344206.png)

amine hydrochloride](/img/structure/B6344215.png)

![(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine](/img/structure/B6344222.png)

![2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344223.png)

![(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344233.png)

![{[4-(2-Methylpropyl)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride](/img/structure/B6344235.png)

![5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol hydrochloride](/img/structure/B6344241.png)

![1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6344250.png)

![4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344252.png)

![(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine hydrochloride](/img/structure/B6344257.png)